molecular formula C15H22O2 B12313067 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one

4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one

Cat. No.: B12313067
M. Wt: 234.33 g/mol
InChI Key: CSSWGHXLDCLRSF-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one is an organic compound with a complex structure It is characterized by the presence of a hydroxypropan-2-yl group and a tetrahydronaphthalenone core

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-6-5-7-11-12(16)8-9-13(14(2,3)17)15(10,11)4/h7-10,13,17H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSWGHXLDCLRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C(C=CC2=O)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one typically involves multiple steps. One common method includes the reaction of a suitable naphthalene derivative with isopropanol under acidic conditions to introduce the hydroxypropan-2-yl group. The reaction is followed by cyclization and reduction steps to form the tetrahydronaphthalenone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often utilizes continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the tetrahydronaphthalenone core can be reduced to form alcohols.

    Substitution: The hydroxypropan-2-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Properties : Research indicates that compounds similar to 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one exhibit antioxidant activity. This property is crucial in developing treatments for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases .
  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit inflammatory pathways. This makes it a candidate for formulations aimed at treating chronic inflammatory conditions .
  • Potential Anticancer Agent : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate the mechanisms involved .

Natural Product Synthesis

The compound has been identified in various natural sources such as Turnera diffusa (Damiana) and is believed to contribute to the plant's therapeutic effects. Its presence in natural products emphasizes its potential as a lead compound for drug discovery .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several naphthalene derivatives including 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one. Results indicated significant radical scavenging activity which could be beneficial in formulations targeting oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .

Case Study 3: Anticancer Research

A recent investigation into the cytotoxic effects of naphthalene derivatives found that 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one exhibited selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is promising for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxypropan-2-yl)phenol
  • 4-Isopropylphenol
  • 4-Isopropenylphenol

Uniqueness

Compared to similar compounds, 4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one has a unique tetrahydronaphthalenone core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one (commonly referred to as a derivative of naphthalenone) is a chemical compound with significant biological activity. Its molecular formula is C15H24O2C_{15}H_{24}O_2, and it has garnered attention in various fields of pharmacology and biochemistry due to its potential therapeutic properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene backbone with additional functional groups. Its structural formula can be represented as follows:

SMILES CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C\text{SMILES }CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C

This structure contributes to its interactions within biological systems and its overall efficacy as a therapeutic agent.

Antioxidant Properties

Research has indicated that compounds similar to 4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one exhibit potent antioxidant activity. A study highlighted the ability of certain derivatives to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress and related damage .

Antimicrobial Activity

Antimicrobial properties have also been documented. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, derivatives have demonstrated activity against Gram-positive bacteria and fungi such as Candida albicans. The minimum inhibitory concentrations (MICs) were found to be below 1.0 mg/ml for several tested strains .

Anticancer Effects

The compound's anticancer potential has been explored in several studies. One investigation focused on its effects on different cancer cell lines, revealing that it could induce apoptosis in human colon adenocarcinoma (HT29) and lung carcinoma (A549) cells without significantly affecting normal cell lines . The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • In Vivo Studies : A notable study involving animal models of Parkinson's disease demonstrated that derivatives of this compound could reverse locomotor deficits in reserpinized rats. This suggests potential neuroprotective effects which may be beneficial in treating neurodegenerative diseases .
  • Phytochemical Investigations : In ethnobotanical research, extracts containing this compound were evaluated for their bioactivity. The results indicated significant antimicrobial effects linked to the presence of this naphthalenone derivative among other phytochemicals .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantEffective free radical scavenging
AntimicrobialInhibitory effects on Gram-positive bacteria
AnticancerInduces apoptosis in HT29 and A549 cell lines
NeuroprotectiveReverses locomotor deficits in Parkinson's model

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